1-Benzyl-4-Iodopiperidine

Cross-Electrophile Coupling Micellar Catalysis Pharmaceutical Process Chemistry

1-Benzyl-4-Iodopiperidine is a C2-symmetric, N-benzyl protected 4-iodopiperidine derivative characterized by a highly reactive C–I bond at the 4-position of the piperidine ring. As a building block, it serves as a versatile C(sp3) electrophile in palladium- and cobalt-catalyzed cross-coupling reactions, enabling the construction of complex 4-substituted piperidines prevalent in CNS and oncology drug candidates.

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
CAS No. 109838-88-2
Cat. No. B3212249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-Iodopiperidine
CAS109838-88-2
Molecular FormulaC12H16IN
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1I)CC2=CC=CC=C2
InChIInChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyPVXRGTWRJQHSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-Iodopiperidine (CAS 109838-88-2) as a Critical C(sp3) Electrophile and Sigma Receptor Probe: A Procurement Evidence Guide


1-Benzyl-4-Iodopiperidine is a C2-symmetric, N-benzyl protected 4-iodopiperidine derivative characterized by a highly reactive C–I bond at the 4-position of the piperidine ring [1]. As a building block, it serves as a versatile C(sp3) electrophile in palladium- and cobalt-catalyzed cross-coupling reactions, enabling the construction of complex 4-substituted piperidines prevalent in CNS and oncology drug candidates. Its derivative, 4-IBP, is a well-established sigma-1 receptor agonist with sub-nanomolar affinity [2].

Why In-Class Analogs Like 1-Benzyl-4-Bromopiperidine Fail to Substitute for 1-Benzyl-4-Iodopiperidine in Critical Applications


Generic substitution is not feasible for 1-Benzyl-4-Iodopiperidine due to the profound reactivity gap between the C–I bond and its lighter halogen counterparts (Br, Cl) in metal-catalyzed transformations. In cobalt-catalyzed cross-coupling with Grignard reagents, the 4-iodo derivative achieves high yields, whereas the corresponding 4-bromo-piperidine is essentially unreactive under identical conditions [1]. Furthermore, in industrial-scale cross-electrophile coupling under micellar conditions, the iodo-derivative enables efficient C(sp2)-C(sp3) bond formation at kilogram scale, a process that is not possible with the chloro or bromo analogs due to insufficient oxidative addition rates [2].

Quantitative Differentiation of 1-Benzyl-4-Iodopiperidine: A Comparative Data Guide for Procurement Decisions


Cross-Electrophile Coupling Reactivity: Iodide vs. Bromide in C(sp2)-C(sp3) Bond Formation

1-Benzyl-4-Iodopiperidine is the exclusive electrophile of choice for sustainable, micelle-enabled C(sp2)-C(sp3) cross-electrophile coupling at industrial scale. The iodide derivative enables a successful kilogram-scale process, while the analogous bromide or chloride substrates would be entirely ineffective due to insufficient reactivity under the mild, aqueous conditions [1].

Cross-Electrophile Coupling Micellar Catalysis Pharmaceutical Process Chemistry

Cobalt-Catalyzed Grignard Cross-Coupling: A 73% Yield Differential Between 4-Iodo and 4-Bromo Piperidines

In cobalt-catalyzed cross-coupling with phenylmagnesium bromide, 1-benzyl-4-iodopiperidine demonstrates a stark reactivity advantage over its bromo counterpart. The 4-iodopiperidine scaffold yields the desired 4-phenylpiperidine in 78% yield, whereas the corresponding 4-bromopiperidine yields only 5% under identical conditions [1]. This confirms that the C–I bond is critical for productive oxidative addition in this cost-effective cobalt system.

Cobalt Catalysis Grignard Cross-Coupling Piperidine Functionalization

Sigma-1 Receptor Affinity: 1-Benzyl-4-Iodopiperidine Derivative (4-IBP) vs. Reference Antagonist Haloperidol

The derivative 4-IBP, synthesized directly from 1-benzyl-4-iodopiperidine, exhibits exceptional binding affinity for the sigma-1 receptor with a Ki of 1.7 nM, and a 14.8-fold selectivity over sigma-2 (Ki = 25.2 nM) [1]. In contrast, the clinically used sigma antagonist haloperidol displays a significantly lower affinity for sigma-1 (Ki ≈ 4-6 nM) and substantially lower sigma-1/sigma-2 selectivity [2].

Sigma Receptor Pharmacology CNS PET Imaging Oncology Biomarkers

High-Value Procurement Scenarios for 1-Benzyl-4-Iodopiperidine Based on Empirical Evidence


Industrial-Scale Synthesis of Complex C(sp2)-C(sp3) Linked Drug Intermediates

Based on the demonstrated 76% yield at 2.13 kg scale in micellar cross-electrophile coupling, 1-benzyl-4-iodopiperidine is the only viable electrophile for sustainable, aqueous-phase manufacturing of 4-substituted piperidine scaffolds. This is particularly critical for pharmaceutical process R&D groups seeking to eliminate reprotoxic polar aprotic solvents (DMF, DMAc, NMP) from their supply chain while maintaining high throughput [1].

Cost-Effective Library Synthesis Using Earth-Abundant Cobalt Catalysis

For medicinal chemistry teams generating 4-aryl/alkyl piperidine libraries, the 73% yield advantage of 4-iodo- over 4-bromo-piperidines in cobalt-catalyzed Grignard couplings provides a compelling economic and synthetic rationale. Using 1-benzyl-4-iodopiperidine avoids the need for expensive palladium catalysts and complex phosphine ligands, enabling rapid SAR exploration with readily available reagents [2].

Development of Sigma-1 Receptor PET Tracers and Oncology Imaging Agents

The high sigma-1 affinity (Ki = 1.7 nM) of the 4-IBP derivative positions 1-benzyl-4-iodopiperidine as a privileged starting material for the synthesis of radiopharmaceuticals. Procurement is justified for research groups focused on non-invasive imaging of sigma-1 receptor overexpression in prostate, breast, and glioblastoma tumors, where the selectivity profile over sigma-2 enables clearer diagnostic signals [3].

Synthesis of (±)-Preclamol and Related Dopamine Autoreceptor Agonists

The cobalt-catalyzed cross-coupling methodology specifically highlights the utility of 4-iodopiperidines in the short synthesis of (±)-preclamol, a dopamine autoreceptor agonist with therapeutic potential in schizophrenia. The robust reactivity of the iodo-substituent is essential for this concise route, avoiding lengthy multi-step sequences required for other halogenated precursors [2].

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